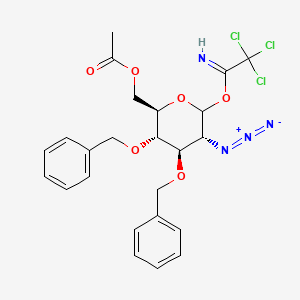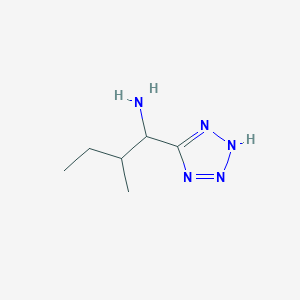![molecular formula C9H11N3O2 B11825095 [(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea](/img/structure/B11825095.png)
[(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Hydroxyacetophenone semicarbazone is a chemical compound with the molecular formula C9H11N3O2. It is a derivative of semicarbazone, formed by the condensation reaction between 2’-hydroxyacetophenone and semicarbazide. This compound is known for its crystalline structure and has been studied for its various chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-hydroxyacetophenone semicarbazone typically involves the reaction of 2’-hydroxyacetophenone with semicarbazide hydrochloride in the presence of an acidic catalyst. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for 2’-hydroxyacetophenone semicarbazone are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Hydroxyacetophenone semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2’-Hydroxyacetophenone semicarbazone has been extensively studied for its applications in various fields:
Mecanismo De Acción
The mechanism of action of 2’-hydroxyacetophenone semicarbazone involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. For example, copper complexes of this compound have shown cytotoxicity against cancer cells by inducing oxidative stress and apoptosis . The compound’s ability to chelate metal ions also plays a crucial role in its antimicrobial and antifungal activities .
Comparación Con Compuestos Similares
Salicylaldehyde Semicarbazone: Similar in structure but derived from salicylaldehyde.
2-Hydroxynaphthaldehyde Semicarbazone: Derived from 2-hydroxynaphthaldehyde and exhibits similar coordination properties.
Uniqueness: 2’-Hydroxyacetophenone semicarbazone is unique due to its specific structural features, such as the presence of a hydroxyl group at the ortho position relative to the acetophenone moiety. This structural aspect enhances its ability to form stable metal complexes and contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H11N3O2 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
[(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H11N3O2/c1-6(11-12-9(10)14)7-4-2-3-5-8(7)13/h2-5,13H,1H3,(H3,10,12,14)/b11-6- |
Clave InChI |
SLSXRIZAOSGASD-WDZFZDKYSA-N |
SMILES isomérico |
C/C(=N/NC(=O)N)/C1=CC=CC=C1O |
SMILES canónico |
CC(=NNC(=O)N)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)



![{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11825047.png)
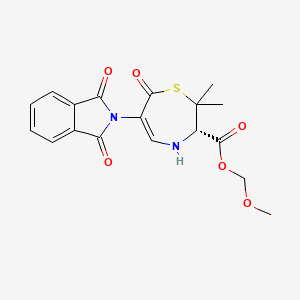
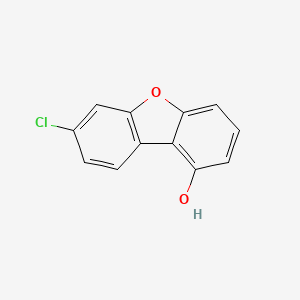
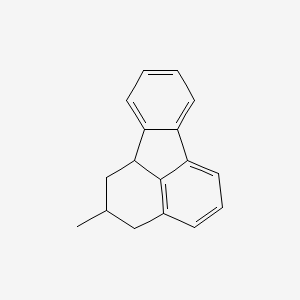


![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)
